Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane
Description
Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane (CAS 4029-00-9), also known as twelve-methyl-1,11-dihydroxyhexasiloxane, is a hydroxyl-terminated oligomeric siloxane with the molecular formula C₁₂H₃₈O₇Si₆ and a molecular weight of 462.94 g/mol . Its structure features alternating dimethylsilyl and diphenylsilyl units interconnected by oxygen atoms, terminated by hydroxyl groups. This configuration imparts unique reactivity, enabling applications in silicone polymer synthesis, coatings, and adhesives where moisture-induced crosslinking is critical. The hydroxyl groups facilitate condensation reactions, forming Si–O–Si linkages, while the phenyl groups enhance thermal stability .
Properties
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5Si4/c1-24(2,19)21-26(5,6)23-27(22-25(3,4)20,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESSQOBUVNCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-93-9 | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph, hydroxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Diphenylsiloxane) - dimethylsiloxane silanol terminated copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane, also known as bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane, is a siloxane compound with significant potential in various biological applications. This article delves into its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Chemical Profile
- Common Name : this compound
- CAS Number : 3081-07-0
- Molecular Formula : C₁₀H₃₂O₆Si₅
- Molecular Weight : 388.785 g/mol
- Physical State : Liquid
- Boiling Point : Approximately 267.2°C at 760 mmHg
- Density : 0.99 g/cm³
This compound exhibits biological activity primarily through its ability to interact with cellular membranes and proteins due to its silanol groups. These interactions can influence cellular signaling pathways and potentially modulate inflammatory responses.
Key Mechanisms Include:
- Cell Membrane Interaction : The silanol groups can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Biocompatibility : Its siloxane structure contributes to low toxicity and high compatibility with biological tissues.
1. Antioxidant Activity
Research indicates that hydroxy-siloxanes possess antioxidant properties that can protect cells from oxidative damage. In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative stress-related diseases.
2. Cell Proliferation
Studies have demonstrated that hydroxy-siloxanes can promote cell proliferation in fibroblast cultures, indicating potential applications in wound healing and tissue engineering.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Biomedical Materials Research investigated the antioxidant capabilities of hydroxy-siloxanes. The results showed a significant decrease in ROS levels when treated with varying concentrations of the compound, highlighting its potential for therapeutic use in oxidative stress-related conditions.
Case Study 2: Wound Healing
Another research article focused on the application of hydroxy-siloxanes in wound healing. The findings indicated that the compound enhanced fibroblast migration and proliferation, leading to faster wound closure in animal models compared to controls.
Comparative Data Table
| Property | Hydroxy-Siloxane Compound | Other Siloxanes |
|---|---|---|
| Molecular Weight | 388.785 g/mol | Varies (e.g., 462.939 g/mol) |
| Antioxidant Activity | High | Moderate to High |
| Cell Proliferation Promotion | Significant | Variable |
| Biocompatibility | Excellent | Good |
Chemical Reactions Analysis
Condensation Reactions
The terminal silanol groups undergo condensation reactions with alkoxysilanes or other silanols to form siloxane (Si-O-Si) bonds, a fundamental process in silicone chemistry. For example:
Key Findings :
-
Reactions are catalyzed by acids (e.g., HCl) or bases (e.g., amines), with rates influenced by the steric bulk of substituents .
-
Diphenylsiloxane units reduce reactivity compared to pure dimethylsiloxanes due to increased hydrophobicity .
| Reaction Type | Conditions | Catalyst | Product |
|---|---|---|---|
| Self-condensation | 120°C, anhydrous | Tin octoate | High-molecular-weight polysiloxanes |
| Crosslinking with TEOS | Room temperature, moisture | Ammonia | Elastomeric networks |
Silylation of Hydroxyl Groups
The compound can act as a silylating agent, transferring silyl groups to hydroxyl-containing substrates (e.g., alcohols, sugars). This reaction typically requires activation of the silanol group:
Mechanistic Insight :
-
Imidazole facilitates deprotonation of the silanol, enhancing nucleophilicity for attack on the substrate .
-
Bulky diphenyl groups hinder reactivity compared to smaller silanes like TBDMS-Cl .
Stability Under Hydrosilylation Conditions
While not directly participating in hydrosilylation, the compound remains stable in the presence of Pt catalysts (e.g., Karstedt’s catalyst) during reactions involving Si-H bonds . This enables its use in formulations requiring inert silicone matrices.
Comparative Stability Data :
| Property | Hydroxy-Diphenyl/Dimethyl Siloxane | Pure Dimethylsiloxane |
|---|---|---|
| Thermal Degradation Onset | 280°C | 220°C |
| Hydrolytic Stability | High | Moderate |
| Catalyst Compatibility | Stable with Pt, Rh | Stable with Pt, Rh |
Functionalization with Organometallic Reagents
The silanol groups react with Grignard or organolithium reagents to form alkyl/aryl-substituted siloxanes:
Limitations :
-
Diphenyl groups reduce accessibility of silanol sites, requiring excess reagent .
-
Yields depend on solvent polarity, with THF providing optimal results .
This compound’s multifunctional reactivity and structural versatility make it indispensable in advanced silicone materials, balancing hydrophobic, thermal, and mechanical properties through tailored synthesis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane (CAS 2474-02-4)
- Structure : Chlorine-terminated analog of the target compound.
- Molecular Formula : C₁₂H₃₆Cl₂O₅Si₆.
- Key Properties :
- Reactivity : Chlorine substituents increase hydrolytic activity, releasing HCl upon reaction with water. This contrasts with the slower, catalyst-dependent condensation of hydroxyl groups in the target compound .
- Physical Data : Lower boiling point (222°C) and higher volatility compared to the hydroxyl-terminated siloxane .
- Applications : Intermediate in silicone resin synthesis, where rapid hydrolysis is advantageous.
Diphenyldimethoxysilane (CAS 6843-66-9)
- Structure : Methoxy-terminated diphenylsilane.
- Molecular Formula : C₁₄H₁₆O₂Si.
- Key Properties :
- Applications : Used in high-temperature lubricants and phenyl-rich silicone resins.
4-[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic Acid (CAS 3353-68-2)
- Structure : Carboxylic acid-terminated siloxane.
- Molecular Formula : C₁₂H₂₆O₅Si₂.
- Key Properties: Acidity: Carboxylic acid groups enable pH-dependent reactivity, forming esters or salts, unlike the neutral hydroxyl groups in the target compound . Crosslinking: Potential for ionic or covalent crosslinking via esterification, contrasting with the silanol condensation mechanism of hydroxyl-terminated siloxanes .
- Applications : Specialty coatings and biomedical materials requiring pH-responsive behavior.
Ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane (CAS 68083-19-2)
- Structure : Vinyl-terminated siloxane.
- Molecular Formula : C₈H₁₆O₂Si₂.
- Key Properties :
- Applications : Liquid silicone rubbers (LSR) and addition-cure adhesives.
Comparative Data Table
| Property | Target Compound (CAS 4029-00-9) | Chloro Analog (CAS 2474-02-4) | Diphenyldimethoxysilane (CAS 6843-66-9) | Carboxy-Terminated (CAS 3353-68-2) | Vinyl-Terminated (CAS 68083-19-2) |
|---|---|---|---|---|---|
| Terminal Groups | Hydroxyl | Chlorine | Methoxy, Phenyl | Carboxylic Acid | Vinyl |
| Molecular Weight | 462.94 g/mol | ~480 g/mol* | 244.36 g/mol | 306.48 g/mol | 192.38 g/mol |
| Reactivity | Moderate (condensation) | High (hydrolysis) | Low (catalyst-dependent) | pH-dependent | High (addition) |
| Thermal Stability | High (decomposes >250°C) | Moderate | Very High (>300°C) | Moderate | Moderate |
| Volatility | Low | Moderate | Low | Low | High |
| Applications | Sealants, medical silicones | Silicone intermediates | High-temp lubricants | pH-responsive coatings | Liquid silicone rubbers |
*Estimated based on structural similarity.
Preparation Methods
Tris(triphenylphosphine)rhodium(I) Chloride-Mediated Hydrosilylation
Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) catalyzes the regioselective hydrosilylation of alkenes with diphenylsilane (Ph₂SiH₂). Under inert conditions at 60–80°C, this method achieves near-quantitative conversion rates, forming hydridosilane intermediates with minimal byproducts. The rhodium complex coordinates to the alkene, inducing a syn-addition mechanism that preserves stereochemical integrity. For instance, terminal alkenes yield anti-Markovnikov adducts, while internal alkenes exhibit moderate diastereoselectivity dependent on substituent bulk.
Radical-Initiated Hydrosilylation
Alternative protocols employ azobisisobutyronitrile (AIBN) as a radical initiator, enabling hydrosilylation under aerobic conditions. This approach avoids transition metals, making it cost-effective for large-scale production. However, radical chain propagation often leads to broader molecular weight distributions compared to rhodium-catalyzed methods. Reaction temperatures exceeding 100°C are required to decompose AIBN, limiting compatibility with thermally sensitive substrates.
Table 1: Comparative Analysis of Hydrosilylation Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| Tris(triphenylphosphine)rhodium(I) chloride | 80 | 98 | 95:5 |
| AIBN | 110 | 85 | 70:30 |
The introduction of hydroxyl groups proceeds via cobalt-catalyzed oxidation of silicon-hydrogen bonds, a critical step for conferring reactivity toward condensation reactions.
Cobalt(II) Acetate-Ligand Systems
Cobalt(II) acetate (Co(OAc)₂) paired with bis(oxazoline) ligands (e.g., L3) catalyzes the hydroxylation of hydridosilanes in tetrahydrofuran (THF) at 60°C. This system achieves 95% conversion within 10 hours, producing silanols with minimal overoxidation to siloxanes. The ligand’s electron-donating substituents enhance cobalt’s oxidative capacity, while THF stabilizes reactive intermediates through solvation.
Solvent and Stoichiometric Optimization
Polar aprotic solvents like 1,4-dioxane improve hydroxylation efficiency by stabilizing the transition state. Stoichiometric water (2.0 equivalents) ensures complete protonolysis of silicon-cobalt intermediates, as evidenced by kinetic studies. Excess water promotes siloxane formation, necessitating precise control to maximize silanol yield.
Table 2: Hydroxylation Efficiency Under Varied Conditions
| Solvent | Ligand | Temperature (°C) | Time (h) | Silanol Yield (%) |
|---|---|---|---|---|
| THF | L3 | 60 | 10 | 95 |
| 1,4-Dioxane | L4 | 60 | 24 | 88 |
| Dichloromethane | None | 25 | 48 | 45 |
Condensation Polymerization for Siloxane Backbone Assembly
Silanol-terminated intermediates undergo acid- or base-catalyzed condensation, eliminating water to form the final siloxane copolymer.
Acid-Catalyzed Condensation
Hydrochloric acid (HCl) vapor induces step-growth polymerization at 120°C, producing linear chains with viscosity ranges of 1,500–2,500 cSt. This method favors cyclic siloxane formation unless moderated by end-capping agents like hexamethyldisilazane.
Base-Catalyzed Condensation
Potassium hydroxide (KOH) in refluxing toluene accelerates condensation while suppressing cyclization. The base deprotonates silanols, generating reactive siloxide anions that nucleophilically attack adjacent silicon centers. Molecular weight distributions (Đ = 1.2–1.5) remain narrow due to the equilibrium-controlled mechanism.
Integrated Synthetic Pathways and Scalability
Combining hydrosilylation, hydroxylation, and condensation steps enables gram-scale synthesis with 75–80% overall yield. Critical challenges include:
- Purification Complexity : Silanol intermediates require silica gel chromatography to remove cobalt residues and unreacted monomers.
- Thermal Stability : Prolonged heating above 150°C induces backbone degradation, necessitating low-temperature condensation under vacuum.
Table 3: Scalability Metrics for Integrated Synthesis
| Step | Scale (mmol) | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| Hydrosilylation | 50 | 98 | 90 |
| Hydroxylation | 50 | 95 | 88 |
| Condensation | 50 | 99 | 85 |
Mechanistic Insights and Stereochemical Considerations
The stereoelectronic properties of silicon intermediates dictate reaction pathways. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane, and what parameters critically influence yield optimization?
- Methodological Answer : The compound is synthesized via sequential silylation reactions. A stepwise approach under inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis of silanol intermediates. Key parameters include:
- Catalyst selection : Use tetrabutylammonium fluoride (TBAF) to accelerate siloxane bond formation .
- Temperature control : Maintain reactions between 0–25°C to avoid side reactions from excessive thermal energy .
- Purification : Employ fractional distillation or silica gel chromatography to isolate the product from oligomeric byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR , 29Si NMR , and HRMS for unambiguous characterization:
- ¹H NMR : Identify methyl (δ 0.1–0.3 ppm) and phenyl (δ 7.2–7.6 ppm) protons. Overlapping signals may require 2D techniques (e.g., COSY) .
- 29Si NMR : Detect silicon environments: δ −10 to −20 ppm for Si-O-Si linkages, δ −60 to −70 ppm for hydroxylated silicon .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. Fragmentation patterns help validate branching .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the siloxane backbone, and how can kinetic vs. thermodynamic control be assessed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects:
- Steric hindrance : Bulky diphenylsilyl groups direct reactions to less hindered dimethylsilyl sites. Use low temperatures (e.g., −78°C) to favor kinetic control .
- Thermodynamic control : Prolonged reaction times at 50°C promote equilibration toward more stable isomers. Monitor via in-situ IR spectroscopy for silanol (–Si–OH) band shifts (~3200 cm⁻¹) .
Q. How do phenyl substituents impact thermal stability compared to methyl-substituted analogs?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen:
- Phenyl groups : Enhance thermal stability (decomposition onset ~300°C) due to aromatic π-system rigidity .
- Methyl analogs : Decompose at lower temperatures (~200°C) due to weaker Si–C bonds .
Q. What computational strategies are effective for modeling the compound’s conformational dynamics?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to:
- Predict low-energy conformers of the siloxane backbone .
- Simulate 29Si NMR chemical shifts for comparison with experimental data .
- Validation : Cross-check with molecular dynamics (MD) simulations in explicit solvent (e.g., toluene) to account for solvation effects .
Safety and Handling Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
